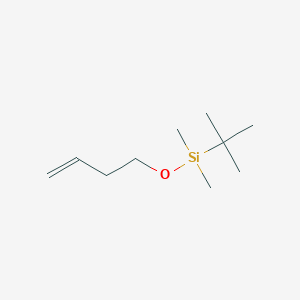

But-3-enyloxy-tert-butyl-dimethyl-silane

Description

Structure

3D Structure

Properties

IUPAC Name |

but-3-enoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEJDOVXJLMAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434015 | |

| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108794-10-1 | |

| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of But-3-enyloxy-tert-butyl-dimethyl-silane?

Introduction

But-3-enyloxy-tert-butyl-dimethyl-silane, registered under CAS number 108794-10-1, is a versatile organosilicon compound. As a silyl ether, it serves as a crucial protecting group for the hydroxyl functionality of 3-buten-1-ol. The incorporation of the tert-butyldimethylsilyl (TBDMS or TBS) group offers a significant advantage in multi-step organic synthesis by masking the reactive alcohol, thereby preventing unwanted side reactions. Its stability under a range of conditions, coupled with straightforward and selective deprotection, makes it an invaluable tool for researchers and professionals in drug development and materials science. This guide provides an in-depth overview of its physical properties, a reliable synthesis protocol, and essential safety information.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available databases, its properties can be reliably predicted based on the well-established characteristics of similar tert-butyldimethylsilyl ethers.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₂₂OSi | |

| Molecular Weight | 186.37 g/mol | |

| CAS Number | 108794-10-1 | [1] |

| Appearance | Colorless liquid (Predicted) | Based on analogous silyl ethers |

| Boiling Point | Data not available. Predicted to be slightly higher than the but-3-yn-1-yloxy analog (70-74 °C at 10 mmHg). | [2] |

| Density | Data not available. Predicted to be in the range of 0.8-0.9 g/mL at 25 °C. | Based on analogous silyl ethers |

| Refractive Index | Data not available. Predicted to be in the range of 1.42-1.44 at 20 °C. | Based on analogous silyl ethers |

Spectroscopic Characterization (Predicted)

The structural integrity of this compound can be confirmed through standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃ solvent)

-

~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂)

-

~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂)

-

~3.6 ppm (t, 2H): Methylene protons adjacent to oxygen (-O-CH₂-)

-

~2.3 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=)

-

~0.9 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃)

-

~0.05 ppm (s, 6H): Dimethylsilyl protons (-Si(CH₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

(Predicted for CDCl₃ solvent)

-

~135 ppm: Internal vinyl carbon (-CH=)

-

~117 ppm: Terminal vinyl carbon (=CH₂)

-

~63 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-)

-

~37 ppm: Methylene carbon adjacent to the double bond (-CH₂-CH=)

-

~26 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃)

-

~18 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃)

-

~-5 ppm: Methyl carbons of the dimethylsilyl group (-Si(CH₃)₂)

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

~3080 cm⁻¹: C-H stretch (vinyl)

-

~2950-2850 cm⁻¹: C-H stretch (aliphatic)

-

~1640 cm⁻¹: C=C stretch (alkene)

-

~1250 cm⁻¹: Si-CH₃ stretch

-

~1100 cm⁻¹: Si-O-C stretch

-

~910 cm⁻¹: =C-H bend (vinyl)

Synthesis Protocol: Silylation of 3-Buten-1-ol

The synthesis of this compound is reliably achieved through the silylation of 3-buten-1-ol using tert-butyldimethylsilyl chloride. The following protocol is based on the well-established Corey protocol for the formation of TBDMS ethers.[3]

Materials

-

3-Buten-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-buten-1-ol (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous DMF. Add imidazole (2.5 equivalents). Stir the mixture until the imidazole has completely dissolved.

-

Silylating Agent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and unreacted reagents. Separate the organic layer.

-

Aqueous Washes: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound as a colorless liquid.

Caption: Deprotection of the TBDMS ether to the parent alcohol.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling silyl ethers should be followed. These compounds are generally considered flammable and may cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition. Silyl ethers can be sensitive to moisture and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable synthetic intermediate, providing a robust protecting group for 3-buten-1-ol. Its predictable reactivity and stability make it a reliable component in complex molecular synthesis. The protocols and data presented in this guide offer a solid foundation for its effective use in research and development.

References

-

PubChem. (n.d.). (But-3-enyloxy)(tert-butyl)dimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl(but-3-yn-1-yloxy)dimethylsilane. Retrieved from [Link]

-

Wikipedia. (2023). Silyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

Sources

An In-depth Technical Guide to But-3-enyloxy-tert-butyl-dimethyl-silane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enyloxy-tert-butyl-dimethyl-silane, a versatile bifunctional molecule, serves as a crucial building block in contemporary organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and detailed synthetic protocols. Furthermore, it delves into the mechanistic intricacies of its formation and cleavage, explores the reactivity of both the silyl ether and the terminal alkene moieties, and highlights its strategic applications in the synthesis of complex molecules, particularly within the realm of drug discovery and development. This document is intended to be a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the effective utilization of this important synthetic intermediate.

Chemical Structure and Nomenclature

This compound is a chemical compound that incorporates a tert-butyldimethylsilyl (TBS) ether and a terminal alkene. This unique combination of functional groups makes it a valuable intermediate in multi-step organic synthesis.

Chemical Structure:

IUPAC Name: tert-butyl(but-3-en-1-yloxy)dimethylsilane[1]

Synonyms: 3-Buten-1-ol, tert-butyldimethylsilyl ether

Molecular Formula: C10H22OSi[1]

CAS Number: 108794-10-1

The structure features a robust silyl ether protecting group for the primary alcohol of 3-buten-1-ol. The tert-butyl group on the silicon atom provides significant steric hindrance, rendering the silyl ether stable to a wide range of reaction conditions, yet allowing for its selective removal when desired. The terminal double bond offers a reactive handle for a variety of chemical transformations.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the silylation of 3-buten-1-ol. The most common and reliable method is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] Imidazole acts as a base to deprotonate the alcohol and also as a catalyst by forming a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.

Experimental Protocol

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Buten-1-ol | 72.11 | 1.00 g | 13.9 mmol |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 2.51 g | 16.7 mmol (1.2 eq) |

| Imidazole | 68.08 | 1.42 g | 20.9 mmol (1.5 eq) |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aqueous NH4Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-buten-1-ol (1.00 g, 13.9 mmol) and anhydrous DMF (20 mL).

-

Add imidazole (1.42 g, 20.9 mmol) to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (2.51 g, 16.7 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: General mechanisms for silyl ether deprotection.

Stability: The butenyl group is generally stable under the conditions used for both the formation and cleavage of the TBS ether, highlighting the orthogonality of these functional groups.

The Terminal Alkene: A Versatile Functional Handle

The but-3-enyl moiety provides a platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the molecule into more complex structures while the hydroxyl group remains protected.

Key Reactions of the Alkene:

-

Hydroboration-Oxidation: This two-step reaction converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. [3][4]This provides a method to introduce a second hydroxyl group at the terminus of the four-carbon chain.

-

Cross-Metathesis: Olefin metathesis, particularly cross-metathesis with other alkenes catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the formation of new carbon-carbon double bonds with the generation of more complex unsaturated systems. [5]* Epoxidation: The double bond can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations.

-

Diels-Alder Reaction: While less common for simple alkenes, the butenyl group can participate as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings.

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a valuable building block in the synthesis of natural products and pharmaceutically active compounds. The TBS-protected hydroxyl group allows for the selective modification of the terminal alkene, and subsequent deprotection reveals the alcohol for further functionalization.

Strategic Advantages:

-

Orthogonal Protection: The TBS ether and the alkene are chemically distinct, allowing for selective reactions at one site without affecting the other.

-

Chain Elongation and Functionalization: The butenyl group serves as a four-carbon linchpin that can be readily elaborated.

-

Introduction of Chirality: Asymmetric reactions at the double bond, such as asymmetric dihydroxylation or epoxidation, can introduce new stereocenters into the molecule.

While specific examples of the direct use of this compound in late-stage drug synthesis are not extensively documented in readily available literature, its utility can be inferred from the widespread application of both TBS-protected alcohols and terminal alkenes in medicinal chemistry. For instance, the synthesis of complex polyketide natural products often involves the coupling of fragments containing protected hydroxyl groups and terminal alkenes, which are subsequently used in metathesis reactions to construct the carbon skeleton.

Conclusion

This compound is a synthetically valuable and versatile molecule that provides chemists with a robust platform for the construction of complex molecular architectures. Its straightforward synthesis, the well-defined and orthogonal reactivity of its silyl ether and alkene functionalities, and its stability make it an important tool in the arsenal of the modern organic chemist. This guide has provided a detailed overview of its properties, synthesis, and reactivity, and it is hoped that this information will facilitate its effective application in research and development, particularly in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10008065, (But-3-enyloxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyne. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2R,3S,4S)-1-(tert-BUTYLDIPHENYLSILYLOXY)-2,4-DIMETHYL-5-HEXYN-3-OL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Silico. (n.d.). Silane Intermediates for Organic Synthesis and More. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 26). Hydroboration of Alkenes. Retrieved from [Link]

-

StudySmarter. (n.d.). Silyl Ether Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2023, October 26). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cross Metathesis. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

Sources

Synthesis of But-3-enyloxy-tert-butyl-dimethyl-silane from but-3-en-1-ol.

An In-depth Technical Guide to the Synthesis of But-3-enyloxy-tert-butyl-dimethyl-silane

Abstract

The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis, preventing their unwanted reactivity while other molecular transformations are carried out. The tert-butyldimethylsilyl (TBDMS) ether is a preeminent choice for this role, offering a robust shield that is readily installed and selectively removed under mild conditions.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of this compound from its parent alcohol, but-3-en-1-ol. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss methods for characterization, and offer insights into the causality behind critical procedural steps, targeting an audience of researchers, chemists, and professionals in drug development.

Introduction: The Strategic Role of Silyl Ethers

In the synthesis of complex organic molecules, the presence of multiple reactive functional groups necessitates a strategic approach to orchestrate the desired sequence of reactions. Protecting groups serve as temporary masks, rendering a specific functionality inert to a range of chemical environments.[4][5] The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and removable in high yield with minimal impact on other functional groups.[2]

Among the various options for protecting alcohols, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group introduced by E.J. Corey in 1972, have gained widespread use.[1] The TBDMS group offers an optimal balance of reactivity and stability. Its steric bulk, conferred by the tert-butyl substituent, makes the resulting silyl ether approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) ether, yet it can be cleaved cleanly using fluoride ion sources or acidic conditions.[6][7]

This whitepaper details the efficient and reliable synthesis of this compound, a versatile building block where the hydroxyl group of but-3-en-1-ol is protected, leaving the terminal alkene available for further synthetic manipulations such as metathesis, hydrogenation, or hydroboration.

Reaction Mechanism: The Role of Nucleophilic Catalysis

The conversion of but-3-en-1-ol to its corresponding TBDMS ether is not merely a simple substitution reaction. It is a sophisticated process catalyzed by a nucleophilic base, typically imidazole, which dramatically accelerates the rate of silylation.[8][9]

The overall transformation is as follows:

The mechanism involves two key stages:

-

Activation of the Silylating Agent: Imidazole, a potent nucleophile, attacks the electrophilic silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). This displaces the chloride ion and forms a highly reactive N-tert-butyldimethylsilylimidazolium intermediate.[1][9] This intermediate is a much more powerful silylating agent than TBDMSCl itself. The formation of this species is the rate-determining step and the core reason for the catalytic effect, as DMF can also act as a Lewis base catalyst in its absence.[6][8]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of but-3-en-1-ol then acts as a nucleophile, attacking the activated silicon center of the silylimidazolium intermediate. This step proceeds via an SN2-like mechanism at the silicon atom.[5][10] The imidazole is regenerated, and a proton is transferred to another molecule of imidazole, which also serves as a Brønsted base to neutralize the HCl by-product, forming imidazole hydrochloride.[8]

The steric hindrance from the bulky tert-butyl group is a defining feature, making the silicon atom less susceptible to nucleophilic attack. This property allows for the selective protection of less sterically hindered primary alcohols, like but-3-en-1-ol, in the presence of secondary or tertiary alcohols.[2][3]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for the reliable synthesis of the target compound. Adherence to anhydrous conditions is critical, as TBDMSCl and the activated silylimidazolium intermediate are highly sensitive to moisture, which would lead to the formation of inactive tert-butyldimethylsilanol.[11]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| But-3-en-1-ol | C₄H₈O | 72.11 | 5.00 g | 69.3 mmol | 1.0 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 11.5 g | 76.3 mmol | 1.1 |

| Imidazole | C₃H₄N₂ | 68.08 | 10.4 g | 152.8 mmol | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | - |

| Brine (Saturated NaCl) | - | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add but-3-en-1-ol (1.0 eq) and imidazole (2.2 eq). Purge the flask with an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 150 mL) to the flask via cannula or syringe. Stir the mixture at room temperature until all the imidazole has dissolved.

-

Silylating Agent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 5 minutes. A white precipitate (imidazole hydrochloride) will form almost immediately.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The starting alcohol will have a low Rf, while the product, being much less polar, will have a high Rf.

-

Work-up: Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting with 100% hexanes) to afford the pure product as a colorless oil.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for silylation.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following spectroscopic data are characteristic of the final product.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.88-5.78 (m, 1H, -CH =CH₂): The internal vinyl proton.

-

δ 5.05-4.95 (m, 2H, -CH=CH ₂): The two terminal vinyl protons.

-

δ 3.63 (t, J = 6.8 Hz, 2H, -O-CH ₂-): The methylene group adjacent to the silyl ether oxygen.

-

δ 2.29 (q, J = 6.8 Hz, 2H, -CH₂-CH ₂-CH=): The allylic methylene group.

-

δ 0.89 (s, 9H, -C(CH ₃)₃): The nine equivalent protons of the tert-butyl group.

-

δ 0.05 (s, 6H, -Si(CH ₃)₂): The six equivalent protons of the dimethylsilyl group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 135.5 (-C H=CH₂): The internal vinyl carbon.

-

δ 116.5 (-CH=C H₂): The terminal vinyl carbon.

-

δ 62.8 (-O-C H₂-): The carbon attached to the oxygen.

-

δ 37.5 (-C H₂-CH=): The allylic carbon.

-

δ 26.1 (-C (CH₃)₃): The methyl carbons of the tert-butyl group.

-

δ 18.5 (-C (CH₃)₃): The quaternary carbon of the tert-butyl group.

-

δ -5.1 (-Si(C H₃)₂): The methyl carbons attached to the silicon atom.

-

-

FT-IR (neat, cm⁻¹):

-

~3078 (C-H stretch, vinyl)

-

~2955, 2929, 2857 (C-H stretch, aliphatic)

-

~1642 (C=C stretch)

-

~1255 (Si-CH₃)

-

~1098 (Si-O-C stretch)

-

The characteristic broad O-H stretch from the starting material (around 3300 cm⁻¹) will be absent.

-

Troubleshooting and Key Considerations

| Problem | Possible Cause(s) | Recommended Solution |

| Low or No Yield | 1. Wet reagents or solvent. 2. Impure TBDMSCl. | 1. Ensure all glassware is flame-dried. Use freshly opened or distilled anhydrous solvent. 2. Use a fresh bottle of TBDMSCl. |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is incorrect. | 1. Allow the reaction to run longer, monitoring by TLC until the starting material is consumed. 2. Re-verify the mass and moles of all reagents. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of other nucleophiles. | 1. Maintain the reaction at room temperature or cool to 0 °C for more sensitive substrates. 2. Ensure high purity of starting materials. |

Conclusion

The synthesis of this compound via the imidazole-catalyzed silylation of but-3-en-1-ol is a highly efficient and reliable transformation. The procedure leverages the enhanced reactivity of an in-situ generated silylimidazolium intermediate to achieve high yields under mild conditions. Understanding the nucleophilic catalytic mechanism not only explains the reaction's efficacy but also informs best practices, such as the critical need for anhydrous conditions. This robust protocol provides chemists with a dependable method to produce a valuable synthetic intermediate, enabling the strategic manipulation of the terminal alkene while the hydroxyl functionality remains securely protected.

References

-

Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 1972, 94(17), 6190-6191. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]

-

ResearchGate. What is the best procedure for silylation of hydroxy compounds?. [Link]

-

Singh, R. K.; et al. Chemoselective Deprotection of Triethylsilyl Ethers. Beilstein Journal of Organic Chemistry, 2008, 4, 43. [Link]

-

Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

-

Jadhav, V. H.; Borate, H. B.; Wakharkar, R. D. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 2006, 45B, 322-324. [Link]

-

ResearchGate. Proposed activation of silyl chloride by imidazole‐based nucleophiles... [Link]

-

Fiveable. tert-Butyldimethylsilyl chloride Definition. [Link]

-

Khan Academy. Protection of alcohols. [Link]

-

Wikipedia. Silylation. [Link]

-

Zhao, Y.; et al. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society, 2018, 140(19), 6143-6152. [Link]

-

Bartoszewicz, A.; et al. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Synlett, 2008, (1), 37-40. [Link]

-

ResearchGate. Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. [Link]

-

ResearchGate. techniques for silylation. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

-

PubChem. (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane. [Link]

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

Fluka. Silylation Brochure. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

-

PubChem. (But-3-enyloxy)(tert-butyl)dimethylsilane. [Link]

-

Organic Syntheses. Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. [Link]

-

SpectraBase. tert-Butyldimethyl(2-propynyloxy)silane ¹H NMR Spectrum. [Link]

-

SpectraBase. tert-BUTYLDIMETHYLSILANOL Spectra. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Silylation - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC): Properties, Toxicology, and Safety Protocols

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The substance discussed is a research chemical and a new psychoactive substance with significant health risks. It is not intended for human or veterinary use. All handling and research should be conducted in strict accordance with institutional safety protocols and applicable laws and regulations.

Introduction

This guide provides a comprehensive technical overview of the chemical compound 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, commonly known as 3-chloromethcathinone or 3-CMC. While the initial query referenced CAS number 108794-10-1, publicly available scientific data for this specific identifier is exceptionally scarce. However, the chemical structure and nomenclature strongly correspond to 3-CMC, a compound extensively monitored by global health and drug agencies. This guide will therefore focus on the known properties and safety data for 3-CMC, which is associated with CAS numbers 1049677-59-9 (for the free base) and 1607439-32-6 (for the hydrochloride salt).[1][2]

3-CMC is a synthetic cathinone, a class of new psychoactive substances (NPS) designed to mimic the effects of controlled stimulants like amphetamines.[3] These substances are analogous to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[3] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has identified 3-CMC as a substance of concern due to its potential for health and social risks at a union level.[4][5][6] This guide will synthesize the available scientific and regulatory information to provide a clear understanding of its chemical properties, toxicological profile, and the necessary safety precautions for handling.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is essential for any research application, from experimental design to toxicological assessment. The key identifiers and properties of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one | PubChem |

| Common Names | 3-Chloromethcathinone, 3-CMC | EMCDDA[4] |

| CAS Number | 1049677-59-9 (free base) | ChemicalBook[1] |

| 1607439-32-6 (hydrochloride) | VIVAN Life Sciences[2] | |

| Molecular Formula | C₁₀H₁₂ClNO | ChemicalBook[1] |

| Molecular Weight | 197.66 g/mol | ChemicalBook[1] |

Toxicology and Pharmacology

Mechanism of Action

Synthetic cathinones, including 3-CMC, primarily act as central nervous system (CNS) psychostimulants.[3] Their mechanism of action involves interfering with the normal function of monoamine neurotransmitter systems, specifically those involving dopamine (DA), serotonin (SER), and norepinephrine (NA).[3] While the precise pharmacological profile of 3-CMC is not as extensively studied as older amphetamine-type stimulants, it is understood to inhibit the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations and subsequent overstimulation of postsynaptic receptors.[3]

Neurotoxicity

In vitro studies have begun to elucidate the direct toxic effects of chloro-cathinones on neural cells. A study utilizing differentiated SH-SY5Y human neuroblastoma cells, a common model for dopaminergic neurons, demonstrated the neurotoxic potential of 3-CMC and related compounds.[3] The tested cathinones exhibited LC₅₀ values ranging from 0.6 to 2.5 mM, indicating significant cytotoxicity at higher concentrations.[3] The study also found that the more toxic cathinone analogues were associated with an increase in reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, suggesting that oxidative stress and mitochondrial dysfunction are key mechanisms underlying their neurotoxicity.[3] Furthermore, all tested cathinones, including the structural class to which 3-CMC belongs, were found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, with IC₅₀ values between 0.1 and 2 mM.[3]

Health Risks and Regulatory Scrutiny

The widespread availability of 3-CMC as a "research chemical" has led to numerous public health incidents. The EMCDDA has compiled reports detailing health and social problems associated with its use.[4][6] These reports have led to formal risk assessments, and based on these findings, there have been moves to include 3-CMC in the legal definition of a 'drug' within the European Union, subjecting it to control measures.[5] Cases of intoxication and fatalities, often in combination with other substances, have been documented.[7]

Safe Handling and Laboratory Protocols

Given the limited and often incomplete safety data for new psychoactive substances like 3-CMC, a highly conservative approach to handling is mandatory. The toxicological properties have not been fully investigated, and the material should be considered hazardous until proven otherwise.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye/Face Protection: Chemical safety goggles or a full-face shield are required.

-

Skin Protection: A flame-retardant laboratory coat is necessary. Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently.

-

Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents.[9][11]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]

Experimental Workflow for Handling Potent Research Chemicals

The following diagram outlines a mandatory workflow for the safe handling of 3-CMC and other potent compounds with incomplete safety profiles.

Caption: A workflow diagram illustrating the essential steps for safely handling potent research chemicals.

Conclusion

1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC) is a synthetic cathinone with demonstrated neurotoxic effects and significant public health risks. Its status as a new psychoactive substance means that comprehensive toxicological and safety data are still being developed. Therefore, it is imperative that researchers and drug development professionals treat this compound as hazardous and adhere to the most stringent safety protocols. The information provided in this guide, drawn from scientific literature and regulatory reports, is intended to foster a culture of safety and informed decision-making when working with such compounds.

References

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. PubMed Central. [Link]

-

1-(3-Chlorophenyl)-2-(dimethylamino)propan-1-one. PubChem. [Link]

-

EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). The HRB National Drugs Library. [Link]

-

Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) in accordance with Article 5c of Regulation (EC) No 1920/2006 (as amended). The HRB National Drugs Library. [Link]

-

New Psychoactive Substances Intoxications and Fatalities during the COVID-19 Epidemic. MDPI. [Link]

-

EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). ISSUP.net. [Link]

-

2-Amino-1-(3-chlorophenyl)propan-1-one. PubChem. [Link]

Sources

- 1. 1-(3-CHLOROPHENYL)-2-(METHYLAMINO)PROPAN-1-ONE | 1049677-59-9 [chemicalbook.com]

- 2. vivanls.com [vivanls.com]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) In accordance with Article 5b of Regulation (EC) No 1920/2006 (as amended) - Drugs and Alcohol [drugsandalcohol.ie]

- 5. Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) in accordance with Article 5c of Regulation (EC) No 1920/2006 (as amended). - Drugs and Alcohol [drugsandalcohol.ie]

- 6. EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) | International Society of Substance Use Professionals [issup.net]

- 7. New Psychoactive Substances Intoxications and Fatalities during the COVID-19 Epidemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 1-(3-Chlorophenyl)-1-propanone(34841-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of But-3-enyloxy-tert-butyl-dimethyl-silane: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for But-3-enyloxy-tert-butyl-dimethyl-silane, a versatile silyl ether in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from the close structural analogue, allyloxy-tert-butyl-dimethyl-silane, in conjunction with established principles of spectroscopic interpretation to present a robust, predictive analysis. This approach offers valuable insights for researchers in the fields of chemistry and drug development for the identification and characterization of this compound.

Introduction: The Role of Silyl Ethers and Spectroscopic Characterization

tert-Butyldimethylsilyl (TBDMS or TBS) ethers are widely employed as protecting groups for alcohols in multi-step organic synthesis. Their stability under a range of reaction conditions and their straightforward removal make them an invaluable tool for chemists. This compound, with its terminal alkene functionality, is a particularly useful building block, allowing for further chemical transformations such as metathesis, hydrogenation, or polymerization.

Accurate characterization of such molecules is paramount to ensure purity and confirm structural integrity. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical workflow for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si-C(CH ₃)₃ | ~ 0.89 | singlet | - | 9H |

| Si-(CH ₃)₂ | ~ 0.05 | singlet | - | 6H |

| -O-CH ₂- | ~ 3.63 | triplet | ~ 6.7 | 2H |

| -CH ₂-CH= | ~ 2.29 | quartet | ~ 6.9 | 2H |

| =CH ₂ | ~ 5.04 | multiplet | - | 2H |

| -CH= | ~ 5.82 | multiplet | - | 1H |

Causality of Chemical Shifts: The protons of the tert-butyl group are significantly shielded by the electron-donating silicon atom, resulting in a characteristic upfield signal around 0.89 ppm. Similarly, the dimethylsilyl protons appear even further upfield (~0.05 ppm). The methylene group adjacent to the oxygen atom (-O-CH₂-) is deshielded by the electronegative oxygen, shifting its signal downfield to approximately 3.63 ppm. The vinyl protons (=CH₂ and -CH=) are found in the typical alkene region of the spectrum, with the internal methine proton being further downfield due to its substitution pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-C (CH₃)₃ | ~ 18.3 |

| Si-C(C H₃)₃ | ~ 25.9 |

| Si-(C H₃)₂ | ~ -5.3 |

| -O-C H₂- | ~ 62.5 |

| -C H₂-CH= | ~ 36.5 |

| =C H₂ | ~ 116.5 |

| -C H= | ~ 135.2 |

Expert Interpretation: The carbon atoms of the TBDMS group appear in the upfield region of the spectrum, consistent with their shielded environment. The carbon attached to the oxygen atom (-O-CH₂-) is found around 62.5 ppm. The sp² hybridized carbons of the alkene are located in the downfield region, with the terminal methylene carbon (=CH₂) appearing at a lower chemical shift than the substituted methine carbon (-CH=), a typical trend for terminal alkenes.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The predicted key vibrational frequencies for this compound are presented in Table 3.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-H stretch (alkene) | 3075 | Medium |

| C=C stretch | 1640 | Medium |

| C-O stretch | 1100 | Strong |

| Si-C stretch | 835, 1250 | Strong |

| =C-H bend | 910, 990 | Strong |

Trustworthiness of Assignments: The strong absorbances in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule. The presence of the terminal alkene is confidently identified by the C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹. The strong C-O and Si-C stretching frequencies are also key diagnostic peaks for the silyl ether functionality. The out-of-plane =C-H bending vibrations are indicative of a monosubstituted alkene.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Predicted Molecular Ion: [M]⁺ = m/z 186.14

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 186. However, the most prominent peak is often the [M-57]⁺ fragment, corresponding to the loss of the tert-butyl group, which is a characteristic fragmentation pathway for TBDMS ethers.

Key Fragmentation Pathways:

Figure 1: Predicted key fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

To acquire the spectral data discussed in this guide, the following general procedures should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plate.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Figure 2: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. By leveraging data from a close structural analogue and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable resource for researchers in the positive identification and characterization of this important synthetic building block, ensuring the integrity and success of their chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Enduring Utility of the tert-Butyldimethylsilyl (TBS) Group in Alcohol Protection: A Technical Guide for Synthetic Chemists

In the complex world of multi-step organic synthesis, the judicious selection and use of protecting groups are crucial for achieving specific molecular transformations with high precision and yield. The tert-butyldimethylsilyl (TBS) group stands out as a cornerstone for the temporary masking of hydroxyl functionalities. First introduced by E. J. Corey in 1972, its widespread use is a testament to its reliability, predictable reactivity, and the ideal balance it offers between stability and selective removal.[1] This in-depth guide explores the TBS group from its fundamental chemical principles to its practical applications in the field, aiming to equip researchers, scientists, and drug development professionals for success in their synthetic projects.

Silyl Ethers: A Versatile Class of Protecting Groups

Silyl ethers, featuring a silicon-oxygen bond, are fundamental in modern chemistry for protecting alcohols.[2][3] The stability of a silyl ether is directly related to the steric bulk of the substituents on the silicon atom.[4][5][6] This steric hindrance influences not only how easily the group can be attached and removed but also its resilience to various reaction conditions. The tert-butyldimethylsilyl (TBS) group, with its bulky tert-butyl component, is significantly more stable than less hindered silyl ethers like the trimethylsilyl (TMS) group.[1][7] However, it is more easily cleaved than the even bulkier triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups.[3][7][8] This tunable stability is a key aspect of its broad utility.

The Mechanism of Alcohol Protection with TBSCl

The most prevalent method for introducing the TBS group involves reacting an alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base.[9][10] The choice of base and solvent is critical for optimizing the reaction and minimizing unwanted side reactions. Imidazole is commonly used as a base because it also acts as a nucleophilic catalyst.[1][11][12][13]

The reaction follows a two-step mechanism. First, imidazole attacks the electrophilic silicon atom of TBSCl, forming a highly reactive silylimidazolium intermediate.[1] This intermediate is then readily attacked by the alcohol to produce the TBS-protected alcohol and regenerate the imidazole catalyst.[1] Polar aprotic solvents like dimethylformamide (DMF) are typically used because they effectively dissolve the reagents and facilitate the reaction.[1][11][12]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Gauging the Steric Effects of Silyl Groups with a Molecular Balance. | Semantic Scholar [semanticscholar.org]

- 6. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers Under Aqueous Base Conditions

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical and natural product development, the strategic selection and deployment of protecting groups are paramount. Among the myriad of choices for the safeguarding of hydroxyl moieties, the tert-butyldimethylsilyl (TBS) ether has emerged as a stalwart guardian. Its widespread adoption is a testament to a finely tuned balance: robust stability across a broad spectrum of chemical environments juxtaposed with a susceptibility to cleavage under specific, controlled conditions.

This in-depth technical guide provides a comprehensive exploration of the stability of TBS ethers with a dedicated focus on their behavior in aqueous basic media. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, quantitative stability data, and field-proven protocols that govern the fate of this essential protecting group.

The Foundation of Stability: Steric Hindrance and Electronic Factors

The notable resilience of the TBS ether originates from the steric bulk of its substituents. The large tert-butyl group, in concert with two smaller methyl groups, creates a sterically congested environment around the central silicon atom. This steric shield effectively hinders the approach of nucleophiles and other reagents that would otherwise readily cleave a less hindered silyl ether, such as a trimethylsilyl (TMS) ether.[1][2] In fact, the tert-butyldimethylsilyloxy group is estimated to be approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[3][4][5]

The stability of a TBS ether is not absolute and is influenced by a delicate interplay of several factors:

-

Steric Hindrance: The steric environment around both the silicon atom and the oxygen atom of the ether linkage plays a crucial role. Increased steric bulk on the silicon atom enhances stability.

-

Electronic Effects: The electronic nature of the R-group in R-O-TBS can influence stability. Electron-withdrawing groups can impact the lability of the silyl ether.

-

Reaction Medium: The pH, solvent, and temperature of the reaction medium are critical determinants of TBS ether stability.

Navigating the Chemical Landscape: Stability Under Diverse Conditions

A key advantage of TBS ethers is their pronounced stability under a range of conditions, which allows for a high degree of orthogonality in complex synthetic routes.

Acidic Conditions: TBS ethers are known to be sensitive to acidic conditions.[1] Cleavage under acidic conditions typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. While generally stable to mild acidic workups, prolonged exposure to strong acids or even moderate acids at elevated temperatures will lead to deprotection.

Fluoride-Mediated Cleavage: The most common and effective method for the cleavage of TBS ethers involves the use of fluoride ions. The high affinity of silicon for fluoride provides a strong thermodynamic driving force for the reaction, which proceeds through a pentacoordinate silicon intermediate.[4] Reagents such as tetrabutylammonium fluoride (TBAF) are frequently employed for this purpose.

Basic Conditions: One of the most valued characteristics of TBS ethers is their general stability under basic conditions.[1] They are resistant to many common aqueous bases, making them compatible with a wide array of base-mediated reactions such as saponification of esters, amide hydrolysis, and various carbon-carbon bond-forming reactions. However, this stability is not absolute, and cleavage can be induced under specific, often forcing, basic conditions.

A Deep Dive into Aqueous Base Stability

While often described as "base-stable," the reality of TBS ether behavior in aqueous basic media is more nuanced. The stability is highly dependent on the nature of the substrate, the strength of the base, the solvent system, and the temperature.

Mechanism of Base-Catalyzed Cleavage

The cleavage of silyl ethers in basic media is understood to proceed via a direct nucleophilic attack of a hydroxide ion (or other base) on the electrophilic silicon atom.[1] This attack leads to the formation of a transient, pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and form a silanol. The silanol is subsequently deprotonated under the basic conditions.

Diagram of Base-Catalyzed TBS Ether Cleavage

Caption: Decision workflow for TBS ether protection and deprotection.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

This is a widely used and reliable method for the silylation of primary alcohols.

-

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

Add TBSCl (1.2 equiv) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBS ether.

-

Protocol 2: Selective Deprotection of a Phenolic TBS Ether with Potassium Carbonate

This protocol is suitable for the mild and selective cleavage of phenolic TBS ethers in the presence of alkyl TBS ethers. [6]

-

Materials:

-

Phenolic TBS ether (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.1-1.5 equiv)

-

Methanol (MeOH)

-

Water (optional, can accelerate the reaction)

-

Celite

-

-

Procedure:

-

Dissolve the phenolic TBS ether in methanol.

-

Add potassium carbonate to the solution. If the reaction is sluggish, a small amount of water can be added.

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

The crude phenol can be further purified by column chromatography or crystallization if necessary.

-

Protocol 3: Deprotection of an Alkyl TBS Ether under Forcing Basic Conditions

This protocol describes the cleavage of a robust alkyl TBS ether using strong aqueous base and elevated temperatures. These conditions are harsh and should be employed with caution, considering the stability of other functional groups in the molecule.

-

Materials:

-

Alkyl TBS ether (1.0 equiv)

-

Lithium hydroxide (LiOH) (excess, e.g., 5-10 equiv)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alkyl TBS ether in a mixture of THF (or dioxane) and water.

-

Add an excess of lithium hydroxide to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Case Study: Strategic Use of Base-Mediated TBS Ether Cleavage in Total Synthesis

In the total synthesis of complex natural products, the selective cleavage of a TBS ether under basic conditions can be a crucial step. For example, in a synthesis of the macrolide antibiotic Mycinamicin IV, a late-stage deprotection of a TBS ether was required. The presence of other sensitive functional groups in the molecule precluded the use of acidic or fluoride-based methods. The researchers successfully employed basic hydrolysis to remove the TBS group, highlighting the importance of understanding the stability limits of this protecting group and having a range of deprotection protocols available.

Conclusion

The tert-butyldimethylsilyl ether is a versatile and robust protecting group for hydroxyl functionalities, with its stability under aqueous basic conditions being a key feature that enables its widespread use in complex organic synthesis. While generally resistant to cleavage by aqueous bases, this stability is not absolute. A thorough understanding of the factors influencing its lability—including substrate electronics, base strength, and temperature—allows for the strategic and selective cleavage of TBS ethers, even in the presence of other sensitive functional groups. The protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to make informed decisions in the design and execution of their synthetic strategies, ultimately enabling the efficient construction of complex molecules.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.

- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.

- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.

- Jiang, Z.-Y.; Wang, Y. A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Tetrahedron Lett.2003, 44 (19), 3859–3861.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]

General reactivity of homoallylic ethers in organic chemistry.

An In-Depth Technical Guide to the General Reactivity of Homoallylic Ethers in Organic Chemistry

Authored by a Senior Application Scientist

Abstract

Homoallylic ethers, characterized by an ether oxygen atom situated three carbons away from a double bond (C=C-C-C-O), represent a versatile and highly valuable functional group in modern organic synthesis. Their unique structural arrangement imparts a rich and diverse reactivity profile, allowing for transformations at both the ether linkage and the alkene moiety. This guide provides a comprehensive exploration of the core reactivity principles of homoallylic ethers, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their characteristic reactions, including C-O bond cleavage, alkene transformations, rearrangements, and cyclization events, providing field-proven insights into experimental design and application.

Introduction: The Strategic Value of the Homoallylic Ether Motif

The homoallylic ether is more than a simple bifunctional molecule; it is a carefully poised system where the electronic properties of the ether and the alkene can influence one another, either through space or via intramolecular participation. This interplay is the source of its synthetic utility. The ether oxygen can act as a directing group, a nucleophile, or a precursor to a leaving group, while the alkene provides a locus for a vast array of addition and oxidation reactions. Understanding this duality is critical to harnessing the full potential of these substrates in the synthesis of complex natural products and pharmaceutical agents.

This guide will systematically dissect the reactivity of homoallylic ethers, focusing on the causality behind reaction pathways and the strategic considerations for achieving desired chemical outcomes.

Core Reactivity at the Ether Linkage: C-O Bond Cleavage

The carbon-oxygen bond of the ether is a primary site of reactivity, particularly under acidic or metal-catalyzed conditions. Cleavage of this bond can unmask a homoallylic alcohol or serve as an entry point for cross-coupling reactions.

Acid-Catalyzed Cleavage

The cleavage of ethers using strong acids like HBr or HI is a fundamental reaction.[1][2] In the context of homoallylic ethers, the mechanism is highly dependent on the substitution pattern. The reaction is initiated by protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).[3][4]

-

SN2 Pathway: For primary or secondary alkyl groups attached to the ether oxygen, the reaction proceeds via an SN2 mechanism where a halide ion attacks the less sterically hindered carbon.[5]

-

SN1 Pathway: If the carbon adjacent to the oxygen can form a stable carbocation (e.g., tertiary, benzylic), the cleavage will proceed through an SN1 mechanism.[3][5] The proximity of the double bond in homoallylic ethers can influence the stability of potential cationic intermediates, although direct resonance stabilization is not possible as in the allylic case.

The general mechanism for acid-catalyzed cleavage is depicted below.

Figure 1: General mechanism of acid-catalyzed ether cleavage.

Reductive C–O Bond Cleavage

A milder and more selective method for cleaving the C-O bond involves reduction. Unsaturated cyclic ethers can be selectively reduced to the corresponding homoallylic alcohols using catalytic amounts of the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of a silane reducing agent like triethylsilane (Et₃SiH).[6][7][8] This method is particularly powerful because it preferentially cleaves the allylic C–O bond over other ether linkages and proceeds without scrambling the olefin geometry.[9][10] The reaction is believed to proceed via activation of the ether by the Lewis acid, followed by hydride delivery from the silane.

Table 1: B(C₆F₅)₃-Catalyzed Reductive Cleavage of Unsaturated Cyclic Ethers

| Substrate (Cyclic Ether) | Product (Homoallylic Alcohol) | Yield (%) | Reference |

|---|---|---|---|

| 2,5-Dihydrofuran | 3-Buten-1-ol | High | [7] |

| 2-Methyl-2,5-dihydrofuran | 4-Penten-2-ol | 94 | [7] |

| 2,2-Dimethyl-2,5-dihydrofuran | 4-Methyl-3-penten-1-ol | 96 |[7] |

Metal-Catalyzed C–O Bond Activation

In recent years, the use of C–O electrophiles in cross-coupling reactions has emerged as a powerful alternative to traditional organohalides.[11] Transition metal catalysts, particularly those based on nickel, can activate the otherwise inert C–O bond of ethers for cross-coupling. For instance, nickel-catalyzed Kumada-Corriu reactions of cyclic vinyl ethers with Grignard reagents have been developed, operating at low temperatures and demonstrating functional group tolerance.[11] This methodology provides stereoselective access to valuable Z-homoallylic alcohols, complementing other synthetic methods that typically yield E-isomers.[11]

Core Reactivity at the Alkene Moiety: C=C Bond Transformations

The carbon-carbon double bond in homoallylic ethers undergoes the canonical reactions of alkenes, but the ether oxygen can exert subtle electronic and steric influences.

Electrophilic Addition

Electrophilic addition is a hallmark reaction of alkenes, where the π bond is broken to form two new σ bonds.[12] The reaction is initiated by an electrophile (E⁺) attacking the electron-rich double bond, forming a carbocation intermediate, which is then trapped by a nucleophile (Nu⁻).

Figure 2: General workflow for electrophilic addition to a homoallylic ether.

For homoallylic ethers, the regioselectivity of the addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the more stable carbocation.[12] While the ether oxygen is too distant for direct resonance stabilization, it can potentially participate intramolecularly via a 5- or 6-membered ring transition state, depending on the substrate, to form cyclic ether products under certain conditions, competing with the external nucleophile.

Common Electrophilic Additions:

-

Hydrohalogenation (HX): Addition of HBr or HCl to form a γ-halo ether.

-

Halogenation (X₂): Addition of Br₂ or Cl₂ to yield a γ,δ-dihalo ether.

-

Hydration (H₂O, H⁺): Acid-catalyzed addition of water to produce a diol precursor, a 1,4-diol ether.[13]

Oxidation Reactions

The double bond is susceptible to a variety of oxidative transformations.

-

Wacker-Type Oxidation: The oxidation of terminal olefins to methyl ketones, known as the Wacker oxidation, is a powerful synthetic tool. When applied to homoallylic alcohols, the reaction can be complex, sometimes leading to intramolecular cyclization.[14] However, catalyst-controlled systems, such as using a Pd(Quinox)Cl₂ catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, can selectively oxidize unprotected homoallylic alcohols to the corresponding β-hydroxy ketones, avoiding side reactions.[14][15] This reactivity is directly translatable to homoallylic ethers, which would yield β-alkoxy ketones.

-

Deprotective Oxidation: A particularly useful transformation is the direct oxidative conversion of allylic ethers to α,β-unsaturated ketones or aldehydes.[16] This has been achieved using a simple and metal-free system of molecular iodine and water. This process combines the deprotection of the allyl group and the oxidation of the resulting alcohol into a single step.

Sigmatropic Rearrangements and Concerted Reactions

While the classic Claisen rearrangement requires an allyl vinyl ether, related sigmatropic rearrangements are a key feature of the broader class of allylic and homoallylic systems.[17][18]

-

[7][19]-Wittig Rearrangement: This rearrangement of allylic ethers is a powerful method for synthesizing substituted homoallylic alcohols.[20] Recent advances have even led to catalytic enantioselective versions of related rearrangements, such as the[6][19]-Wittig rearrangement, which proceeds through a cascade involving an initial[7][19]-rearrangement followed by an anionic fragmentation-recombination sequence to yield enantioenriched homoallylic tertiary alcohols.[21] This highlights the sophisticated transformations accessible from allylic ether precursors, which are structurally similar to homoallylic ethers.

Intramolecular Cyclization Reactions

The tethered nature of the ether and alkene functionalities in a single molecule makes homoallylic ethers excellent substrates for intramolecular cyclization reactions, providing access to important heterocyclic structures like tetrahydrofurans (THFs) and tetrahydropyrans (THPs).

-

Palladium-Catalyzed Cycloetherification: Palladium(0) catalysts can facilitate the intramolecular addition of an alcohol to an activated alkene.[22] By designing substrates with a pendant hydroxyl group (e.g., by starting with a homoallylic diol and protecting one alcohol as an ether), this strategy can be adapted. A more direct approach involves the palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates, which stereospecifically yields cyclic ethers.[22] This demonstrates the principle of using transition metals to mediate the formation of cyclic ethers from unsaturated alcohol precursors, a strategy applicable to elaborating homoallylic ethers.

Experimental Protocols

Protocol 1: Reductive Cleavage of 2-Methyl-2,5-dihydrofuran to 4-Penten-2-ol

This protocol is adapted from the B(C₆F₅)₃-catalyzed reduction methodology.[7]

Materials:

-

2-Methyl-2,5-dihydrofuran (1.0 mmol, 84 mg)

-

Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (0.05 mmol, 25.6 mg)

-

Triethylsilane (Et₃SiH) (1.5 mmol, 174 mg, 0.24 mL)

-

Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add B(C₆F₅)₃ (25.6 mg).

-

Dissolve the catalyst in anhydrous CH₂Cl₂ (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 2-methyl-2,5-dihydrofuran (84 mg) in anhydrous CH₂Cl₂ (3 mL).

-

Add the substrate solution to the catalyst solution via syringe.

-

Add triethylsilane (0.24 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford 4-penten-2-ol. Expected Yield: ~94%.

Protocol 2: Iodine-Mediated Deprotective Oxidation of an Allyl Ether

This protocol is based on the direct transformation of allylic ethers to α,β-unsaturated ketones.[16]

Materials:

-

Substituted Allyl Ether (e.g., cinnamyl methyl ether) (0.5 mmol)

-

Iodine (I₂) (1.0 mmol, 254 mg)

-

Dichloromethane (CH₂Cl₂) (2.0 mL)

-

Water (H₂O) (2.0 mL)

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Na₂SO₄

Procedure:

-

In a 10 mL round-bottom flask, combine the allyl ether (0.5 mmol), CH₂Cl₂ (2.0 mL), and H₂O (2.0 mL).

-

Add iodine (254 mg) to the biphasic mixture.

-

Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde).

Conclusion

The reactivity of homoallylic ethers is a rich tapestry woven from the distinct yet interconnected properties of the ether linkage and the alkene. From selective C-O bond cleavage that unmasks valuable homoallylic alcohols to a wide array of transformations at the double bond, these motifs offer synthetic chemists a reliable platform for molecular construction. The ability to engage in metal-catalyzed cross-coupling and stereoselective cyclizations further elevates their status as key building blocks. A thorough understanding of these fundamental reaction pathways, grounded in mechanistic principles, is essential for leveraging homoallylic ethers to their full strategic potential in the design and execution of sophisticated synthetic campaigns.

References

-